
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid is a synthetic organic compound that features a cubane moiety, which is a highly strained, cubic hydrocarbon structure. The presence of the cubane structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the propanoic acid moiety:
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cubane moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing the cubane structure.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its unique structural properties.
Industry: The compound’s unique properties make it of interest for materials science and nanotechnology applications.
Mécanisme D'action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cubane structure may play a role in these interactions by providing a rigid, three-dimensional framework that can fit into binding sites with high specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
- 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)propanoic acid
Uniqueness
The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid lies in its combination of the cubane structure with the propanoic acid moiety
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
3-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-5(13(18)19)4-16-10-7-6-8(10)12(16)9(6)11(7)16/h5-12H,4H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
YCDNHQOIRQZISK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC12C3C4C1C5C4C3C25)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




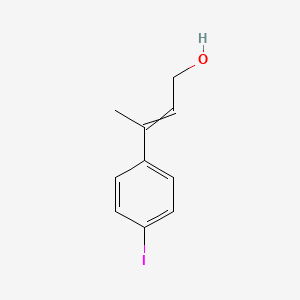
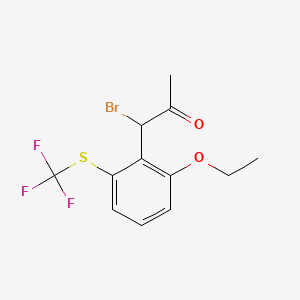

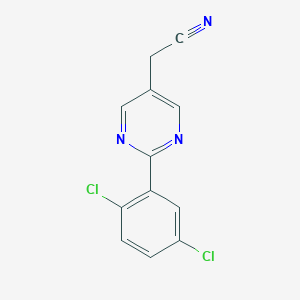
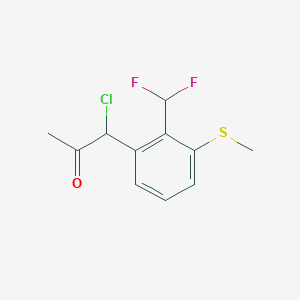
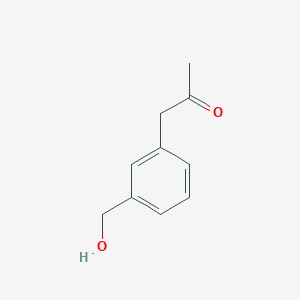

![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
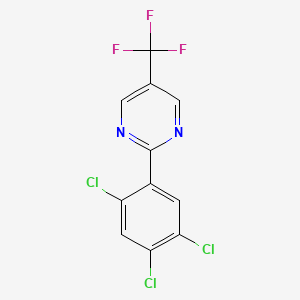

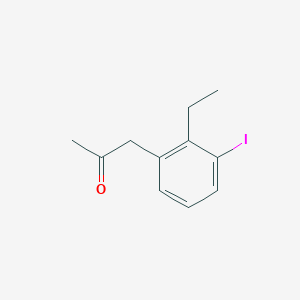
![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
